Sulfobutyl ether beta-cyclodextrin
Description
Evolution and Significance of Chemically Modified Cyclodextrins in Supramolecular Chemistry
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, typically composed of 6 (α-CD), 7 (β-CD), or 8 (γ-CD) glucopyranose units linked by α-1,4-glycosidic bonds. ijpsonline.commdpi.com Their fundamental structure, a truncated cone with a hydrophobic interior and a hydrophilic exterior, allows them to form inclusion complexes with a wide variety of guest molecules, a cornerstone of supramolecular chemistry. mdpi.comalfachemic.com This ability to encapsulate guest molecules alters their physical and chemical properties, such as increasing the solubility and stability of hydrophobic compounds. mdpi.com
However, the practical application of natural cyclodextrins, particularly β-cyclodextrin, has been hampered by their relatively low aqueous solubility. This limitation spurred the development of chemically modified cyclodextrins to enhance their physical properties and expand their utility. mdpi.comresearchgate.net The modification of the hydroxyl groups on the cyclodextrin (B1172386) scaffold has led to a diverse array of derivatives with improved characteristics. mdpi.comworldscientific.com These modifications can be broadly categorized into non-ionic, anionic, and cationic derivatives.
The primary goals of chemical modification are to increase solubility, reduce potential toxicity, and tailor the cyclodextrin's complexation ability for specific guest molecules. mdpi.comresearchgate.net For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin are non-ionic derivatives with significantly higher water solubility than native β-cyclodextrin. mdpi.com These derivatives have found widespread use in various fields due to their enhanced properties.
The introduction of charged functional groups onto the cyclodextrin structure represented a significant leap forward. Anionic derivatives, such as sulfobutyl ether beta-cyclodextrin (B164692), not only exhibit superior aqueous solubility but also introduce electrostatic interactions as an additional driving force for complexation, complementing the hydrophobic and van der Waals interactions. alfachemic.com This multi-faceted interaction capability allows for more specific and stronger binding with certain guest molecules, making them highly effective in advanced applications like catalysis and the formulation of complex therapeutic agents. mdpi.comresearchgate.net The evolution from natural to chemically modified cyclodextrins has thus transformed them from interesting curiosities of carbohydrate chemistry into indispensable tools in modern supramolecular chemistry. worldscientific.com
Historical Context of Sulfobutyl Ether Beta-Cyclodextrin Development
The journey to develop this compound (SBE-β-CD) began in the early 1980s at the University of Kansas, driven by the need for a safe and effective solubilizing agent for parenteral drug delivery. cyclodextrinnews.comnih.gov The research was spearheaded by Professor Valentino J. Stella and his team, who sought to overcome the limitations of existing cyclodextrins. cyclodextrinnews.comnih.gov While β-cyclodextrin was recognized for its ideal cavity size for many drug molecules, its low water solubility and potential for nephrotoxicity were significant drawbacks. nih.govhopaxfc.com
The initial idea was to create a charged cyclodextrin derivative to enhance its aqueous solubility. cyclodextrinnews.com The researchers focused on β-cyclodextrin due to its suitable geometry for forming inclusion complexes with a wide range of drug sizes. nih.gov The choice of a sulfonic acid derivative was deliberate, aiming for a chemically stable anionic group. cyclodextrinnews.com Early attempts to create sulfonated derivatives on the primary face of the β-cyclodextrin proved to be poor solubilizers. nih.gov
A key breakthrough came with the synthesis of sulfoalkylether derivatives, which involved reacting β-cyclodextrin with sultones. A patent from 1969 provided some initial clues for the synthesis of such derivatives, although these were for non-pharmaceutical use and were often impure. nih.gov The Kansas group refined the synthesis to produce highly pure sulfopropylether-β-cyclodextrins (SPE-β-CDs) and sulfobutylether-β-cyclodextrins (SBE-β-CDs). nih.gov
A comparative study of sulfopropyl and sulfobutyl ethers revealed the importance of the spacer length between the cyclodextrin cavity and the charged sulfonate group. cyclodextrinnews.com The longer butyl spacer in SBE-β-CD provided a better balance of properties. The research culminated in a patent application filed in 1990. cyclodextrinnews.com A specific derivative with an average degree of substitution of about 6.5 to 7, later known commercially as Captisol®, was identified as having the most desirable properties. cyclodextrinnews.comnih.gov This particular degree of substitution offered a combination of high aqueous solubility and effective complexation. cyclodextrinnews.com The development of SBE-β-CD was also influenced by patent disputes concerning another modified cyclodextrin, HP-β-CD, which prompted pharmaceutical companies like Pfizer to seek alternatives and ultimately license the SBE-β-CD technology from the University of Kansas. cyclodextrinnews.com
Structural Attributes and Their Implications for Supramolecular Design
This compound is an anionic derivative of β-cyclodextrin, where some of the primary and secondary hydroxyl groups of the glucose units are replaced by sulfobutyl ether groups. ijpsonline.comresearchgate.net This substitution is achieved by reacting β-cyclodextrin with 1,4-butane sultone under alkaline conditions. google.com The resulting product is a mixture of isomers with a varying degree of substitution (DS), which is the average number of sulfobutyl ether groups per cyclodextrin molecule. nih.gov The commercially available form, Captisol®, has an average DS of approximately 6.5-7. cyclodextrinnews.comnih.gov
The key structural attributes of SBE-β-CD and their implications for supramolecular design are:
The Cyclodextrin Core: The underlying β-cyclodextrin structure provides a hydrophobic cavity with a diameter of about 6.0-6.5 Å, which is suitable for encapsulating a wide range of small organic molecules. alfachemic.com This inclusion capability is the fundamental basis for its function in supramolecular chemistry.
The Sulfobutyl Ether Substituents: The sulfobutyl ether groups consist of a flexible four-carbon (butyl) spacer and a terminal sulfonate group. cyclodextrinnews.com These substituents have several profound effects:
Enhanced Aqueous Solubility: The anionic sulfonate groups are highly hydrophilic, leading to a dramatic increase in the water solubility of SBE-β-CD (over 50 times that of β-CD). nih.gov This high solubility is a major advantage in many applications.
Electrostatic Interactions: The negatively charged sulfonate groups can engage in electrostatic interactions with cationic or polar guest molecules. ijpsonline.comalfachemic.com This provides an additional binding force beyond the hydrophobic interactions within the cavity, leading to stronger and more specific complexation.
Steric Effects: The bulky sulfobutyl ether moieties can influence the orientation of the guest molecule within the cavity and can also create a secondary interaction sphere around the cyclodextrin rim. researchgate.net The flexible nature of the butyl chains allows for some conformational adjustments to accommodate different guest molecules.
Degree of Substitution (DS): The average number of sulfobutyl ether groups per cyclodextrin molecule is a critical parameter that influences its properties. researchgate.net A higher DS generally leads to greater aqueous solubility. However, an excessively high DS might partially block the cavity entrance, potentially hindering the inclusion of guest molecules. The optimized DS of around 7 for many applications represents a balance between maximizing solubility and maintaining efficient complexation ability. cyclodextrinnews.com Studies have shown that the DS can be controlled during synthesis to tailor the properties of the SBE-β-CD for specific applications. google.com
The combination of a hydrophobic cavity and peripheral anionic groups makes SBE-β-CD a versatile host molecule in supramolecular chemistry. It can form stable, non-covalent inclusion complexes with a wide array of guest molecules, including neutral, anionic, and cationic species. ijpsonline.com Research has indicated that neutral molecules tend to have a greater binding capacity compared to charged molecules, as the introduction of a charged group can somewhat reduce the complexing ability of the cavity itself. ijpsonline.com The unique structural features of SBE-β-CD allow for the design of sophisticated supramolecular systems with tailored properties for various advanced chemical research areas.
| Property | Description | Implication for Supramolecular Design |
| Parent Structure | β-Cyclodextrin (7 glucopyranose units) | Provides a hydrophobic inner cavity of a specific size suitable for complexing with a variety of guest molecules. alfachemic.comnih.gov |
| Substituent | Sulfobutyl ether (- (CH₂)₄SO₃⁻Na⁺) | Introduces anionic charges and increases steric bulk on the exterior of the cyclodextrin. researchgate.netchemicalbook.com |
| Average Degree of Substitution (DS) | Typically around 6.5 - 7 | Determines the overall charge density and solubility; influences the balance between solubility enhancement and complexation efficiency. cyclodextrinnews.comnih.gov |
| Solubility in Water | High (>50 g/100 mL) | Enables applications in aqueous systems where the parent β-cyclodextrin has limited utility. nih.gov |
| Molecular Weight | Approximately 2163 g/mol (for DS ≈ 7) | A large molecule capable of encapsulating smaller guest molecules. researchgate.net |
| Charge | Anionic | Allows for electrostatic interactions with cationic guest molecules, adding another dimension to host-guest binding. ijpsonline.comalfachemic.com |
Structure
2D Structure
Properties
Molecular Formula |
C50H84Na2O41S2 |
|---|---|
Molecular Weight |
1451.3 g/mol |
IUPAC Name |
disodium;4-[[36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate |
InChI |
InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2 |
InChI Key |
RGQYVQYXCZODQW-UHFFFAOYSA-L |
Canonical SMILES |
C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Sulfobutyl Ether Beta Cyclodextrin
Synthetic Methodologies for Sulfobutyl Ether Beta-Cyclodextrin (B164692)
The production of SBECD can be achieved through various synthetic routes, each with its own set of advantages and challenges. These methodologies are broadly categorized into batch processes and continuous flow chemistry approaches, with ongoing research focused on regioselective functionalization to achieve specific product characteristics.
The traditional and most common method for synthesizing SBECD is through a batch process. nih.gov This approach typically involves three main stages: initial reagent dissolution, the sulfalkylation reaction, and final reaction quenching. nih.gov In a typical batch synthesis, β-cyclodextrin is dissolved in an aqueous basic solution, such as sodium hydroxide (B78521), to activate the hydroxyl groups. google.com Subsequently, 1,4-butane sultone is added to the reaction mixture, and the temperature is raised to facilitate the etherification reaction. google.com
One of the challenges associated with batch synthesis is the potential for a higher proportion of lower substituted SBECD products. nih.gov To address this and achieve a desired average degree of substitution (DS), process optimization is crucial. This includes careful control of the molar ratio of reactants, the concentration of the base, reaction temperature, and reaction time. researchgate.net For instance, a three-step synthesis method has been developed to synthesize SBECD with a specific average DS, which involves optimizing the addition of sodium hydroxide solution and controlling the pH and reaction time at different stages. researchgate.net
Following the reaction, the mixture is typically neutralized, and the product is purified to remove unreacted starting materials, byproducts, and salts. google.com Purification methods can include dialysis, ultrafiltration, and ion-exchange chromatography. google.com The final product is often obtained as an amorphous powder after lyophilization (freeze-drying). google.comgoogle.com
To overcome some of the limitations of batch processing, such as variability between batches and a higher proportion of lower substituted products, continuous flow chemistry approaches have been explored for the synthesis of SBECD. nih.gov Continuous Tank Reactor (CTR) methods offer a promising alternative for producing highly derivatized cyclodextrins with controlled substitution. nih.gov
In one such method, the activation of β-cyclodextrin with a base is carried out in a batch mode, while the subsequent sulfalkylation reaction with 1,4-butane sultone is performed under continuous flow conditions. nih.gov This hybrid approach allows for better control over reaction parameters, leading to a more consistent product with a higher degree of substitution. nih.gov The use of continuous flow can also lead to improved reaction efficiency and scalability, making it an attractive option for industrial-scale production. google.comgoogle.com
The production of the parent molecule, beta-cyclodextrin, can also be performed in a continuous manner. senloschemical.com This involves the use of immobilized enzymes, such as Cyclodextrin (B1172386) Glycosyltransferase (CGTase), in a packed-bed reactor. senloschemical.com Optimizing parameters like substrate concentration and flow rate can lead to higher yields of β-cyclodextrin, which can then be used as the starting material for SBECD synthesis. senloschemical.com
The hydroxyl groups on the glucose units of β-cyclodextrin are located at the C2, C3, and C6 positions, and their reactivity towards substitution can differ. nih.gov Regioselective functionalization aims to control which of these hydroxyl groups are substituted with the sulfobutyl ether chains. This control is important as the position of the substituents can influence the final properties of the SBECD molecule. researchgate.net
Research has shown that the substitution reaction can occur simultaneously at the C2-OH and C6-OH positions in a moderately alkaline solution. researchgate.net The proportion of substitution at the C2-OH position tends to increase with a higher degree of substitution. researchgate.net The development of more sophisticated methods is necessary to produce "single isomer" CD derivatives, where all substitutions are at the same position. nih.gov These methods often involve either regioselective substitution procedures, high-performance separation techniques, or a combination of both. nih.gov While challenging, achieving regioselectivity can lead to SBECD molecules with tailored properties for specific applications.
Influence of Reaction Parameters on Sulfobutyl Ether Beta-Cyclodextrin Product Characteristics
The final characteristics of the SBECD product, particularly the average degree of substitution (DS), are highly dependent on the reaction conditions employed during its synthesis. Careful control of these parameters is essential to produce SBECD with the desired properties for its intended application.
However, other reaction parameters also play a crucial role. researchgate.net These include:
Base Concentration: The amount of base, typically sodium hydroxide, used to activate the β-cyclodextrin directly impacts the reaction rate and the resulting DS. google.com Stepwise addition of the base and maintaining the pH within a specific range (e.g., 8.80-9.70) can help to achieve a more controlled substitution and a product with a concentrated DS range. google.com
Reaction Temperature and Time: The temperature and duration of the reaction influence the extent of the etherification process. google.com Higher temperatures and longer reaction times generally lead to a higher DS.
Solvent: The choice of solvent can affect the solubility of the reactants and influence the reaction kinetics. google.com For instance, introducing an organic solvent like tetrahydrofuran (B95107) can increase the solubility of 1,4-butane sultone in the aqueous alkaline solution, leading to an improved synthesis yield. google.com
The resulting SBECD is a mixture of molecules with varying degrees of substitution. researchgate.net Capillary electrophoresis is a common analytical technique used to determine the distribution of these differently substituted species and to calculate the average DS. lcms.czsciex.com For pharmaceutical applications, the average DS is typically required to be within a specific range, for example, between 6.2 and 6.9. google.comsciex.com
| Parameter | Influence on DS | Example/Note |
|---|---|---|
| Molar Ratio (1,4-butane sultone / β-CD) | Primary determinant of DS. Higher ratio generally leads to higher DS. | A key factor in achieving the target average DS. researchgate.net |
| Base Concentration (e.g., NaOH) | Affects the activation of β-CD and reaction rate. | Stepwise addition and pH control (8.80-9.70) can yield a more uniform product. google.com |
| Reaction Temperature | Higher temperatures generally increase the reaction rate and DS. | Typically controlled within a specific range (e.g., 75-85°C). google.com |
| Reaction Time | Longer reaction times generally lead to a higher DS. | Can range from several hours. google.com |
| Solvent System | Can influence reactant solubility and reaction yield. | Addition of organic solvents like THF can improve 1,4-butane sultone solubility. google.com |
The activation of the β-cyclodextrin molecule by a base is a critical initial step in the synthesis of SBECD. nih.gov This activation involves the deprotonation of the hydroxyl groups on the cyclodextrin, making them more nucleophilic and ready to react with the electrophilic 1,4-butane sultone. researchgate.net The extent and nature of this activation have a direct impact on the subsequent derivatization process.
The strength and concentration of the base used are important factors. A sufficiently strong base is required to deprotonate the hydroxyl groups, but excessive basicity can lead to unwanted side reactions. The use of a controlled amount of base, sometimes added in a stepwise manner, allows for a more uniform activation of the cyclodextrin molecules. google.com
By-product Formation and Purity Control in Synthesis
The synthesis of SBE-β-CD is not without its complexities, including the inevitable formation of by-products. Rigorous purity control is therefore a critical aspect of the manufacturing process to ensure a safe and effective final product.
A number of impurities can arise during the synthesis of SBE-β-CD. Key among these are the starting material, beta-cyclodextrin, and by-products from the derivatization agent, 1,4-butane sultone.
Commonly identified impurities include:
Unreacted Beta-Cyclodextrin: The presence of the parent cyclodextrin is a common impurity, particularly in derivatives with a low degree of substitution. nih.gov Methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify its presence. researchgate.net The United States Pharmacopeia (USP) mandates that the content of beta-cyclodextrin in the final product should not exceed 0.1%. thermofisher.com
1,4-Butane Sultone: Residual amounts of this alkylating agent are a significant concern due to its potential toxicity.
4-hydroxybutane-1-sulfonic acid: This is a hydrolysis product of 1,4-butane sultone.
Bis(4-sulfobutyl) ether: This impurity is also derived from 1,4-butane sultone. cyclodextrinnews.com
To ensure the purity of SBE-β-CD, several strategies are implemented during and after the synthesis process. These methods focus on removing unreacted starting materials and undesirable by-products.
Key minimization strategies include:
Reaction Condition Optimization: Careful control of reaction parameters such as temperature, pH, and reaction time can influence the degree of substitution and minimize the formation of certain by-products. researchgate.netgoogle.com A three-step synthesis method has been shown to improve product yield and purity. researchgate.net
Purification Techniques:
Dialysis/Diafiltration: This is a common method used to remove salts and other small molecule by-products. researchgate.net
Ultrafiltration: Using membranes with specific molecular weight cut-offs (e.g., 700 Dalton to 1.3 KD) can effectively separate SBE-β-CD from smaller impurities. google.com
Chromatography: Techniques like ion-exchange chromatography can be used for the fractionation and purification of SBE-β-CD derivatives. researchgate.netnih.gov
Solvent Washing: Washing the reaction mixture with organic solvents can help remove residual 1,4-butane sultone. google.com
Recrystallization: Purifying the starting beta-cyclodextrin by recrystallization in hot water can reduce initial impurities. google.com
Through the implementation of these strategies, manufacturers can produce SBE-β-CD with a high degree of purity, meeting the stringent requirements of pharmacopoeias.
Advanced Manufacturing and Quality Assurance Protocols for this compound
The production of pharmaceutical-grade this compound (SBE-β-CD) necessitates adherence to rigorous manufacturing and quality assurance protocols to ensure product consistency, safety, and efficacy.
Good Manufacturing Practice (GMP) Implementation
Good Manufacturing Practice (GMP) is a critical framework for the production of pharmaceutical excipients like SBE-β-CD. Adherence to GMP guidelines ensures that the product is consistently manufactured to a high quality.
Key aspects of GMP implementation include:
Supplier Qualification: Based on quality risk management, manufacturers must approve, maintain, and audit their suppliers of raw materials. europa.eu
Process and Cleaning Validation: High-risk areas in the manufacturing process, such as the potential for cross-contamination or the generation of unknown impurities, must be identified and addressed through rigorous validation. europa.eu
Change Control and Deviation Management: Formal systems for managing any changes to the manufacturing process or for recording and investigating any deviations from established procedures are essential. europa.eu
Documentation and Record Keeping: Detailed records of all manufacturing and quality control activities are maintained.
Personnel Training: All personnel involved in the manufacturing process must be adequately trained in GMP principles.
Manufacturers of SBE-β-CD often obtain GMP certification from regulatory bodies, such as the Hungarian National Institute of Pharmacy and Nutrition, which confirms compliance with directives like 2003/94/EC. cyclolab.hucyclolab.hu
ISO Certification and Quality Management Systems
In addition to GMP, many manufacturers of pharmaceutical ingredients and excipients also implement quality management systems based on standards from the International Organization for Standardization (ISO).
ISO 9001:2015: This is an internationally recognized standard for quality management systems. bio-rad-antibodies.com Certification to this standard demonstrates a company's commitment to meeting customer and regulatory requirements and to continuous improvement. bio-rad-antibodies.com
ISO 13485:2016: While more specific to medical devices, some aspects of this standard, which focuses on the quality management system for the design and manufacture of medical devices, can be relevant to the production of high-purity pharmaceutical components. thermofisher.com
These certifications, often provided by accredited bodies, signal to customers and regulators that a manufacturer has a robust quality management system in place covering all aspects of their operations, from design and development to production and distribution. bio-rad-antibodies.comthermofisher.com
Supramolecular Chemistry and Host Guest Interactions of Sulfobutyl Ether Beta Cyclodextrin
Fundamental Principles of Sulfobutyl Ether Beta-Cyclodextrin (B164692) Host-Guest Complexation
The formation of an inclusion complex between SBE-β-CD (the host) and a guest molecule is a dynamic equilibrium process driven by the quest for a more thermodynamically stable state. nih.gov This process involves the encapsulation of the guest molecule, or a part of it, within the hydrophobic cavity of the SBE-β-CD. smolecule.commdpi.com The resulting complex is held together by non-covalent interactions, leading to changes in the physicochemical properties of the guest molecule. nih.govbiosynth.com
Molecular Recognition Mechanisms
The ability of SBE-β-CD to selectively bind with specific guest molecules is known as molecular recognition. This process is primarily governed by size and shape complementarity between the host cavity and the guest molecule. For a stable inclusion complex to form, the guest molecule must fit, at least partially, into the SBE-β-CD cavity. smolecule.comnih.gov
Molecular docking studies have been instrumental in elucidating these recognition mechanisms. For instance, research on the complexation of phenolic acids with SBE-β-CD revealed that the guest molecules enter the larger opening of the SBE-β-CD cavity. nih.gov Similarly, molecular modeling of the carbamazepine (B1668303)/SBE-β-CD complex showed that one of the aromatic rings of carbamazepine becomes embedded within the cyclodextrin (B1172386) cavity. nih.gov
The stoichiometry of these complexes, which is the molar ratio of host to guest, is often 1:1. nih.govnih.govtandfonline.comfrontiersin.org This has been confirmed for various guest molecules through methods like the continuous variation (Job's plot) and phase solubility studies. nih.govtandfonline.comfrontiersin.org However, the formation of higher-order complexes, such as 2:1 (host:guest), has also been observed, particularly with larger guest molecules or when intermolecular interactions between two host molecules create a larger binding site. nih.gov
Role of Non-Covalent Interactions
Hydrophobic Interactions: The hydrophobic effect is a major driving force for complexation. The nonpolar cavity of SBE-β-CD provides a favorable environment for hydrophobic guest molecules, leading to the release of high-energy water molecules from the cavity into the bulk solvent. This increase in entropy contributes to the thermodynamic stability of the complex. mdpi.comresearchgate.netresearchgate.net
Van der Waals Forces: These are weak, short-range attractive forces that occur between the guest molecule and the inner lining of the SBE-β-CD cavity.
Hydrogen Bonding: Hydrogen bonds can form between the polar functional groups of the guest molecule and the hydroxyl or sulfobutyl ether groups on the exterior of the SBE-β-CD. mdpi.comrsc.org
Electrostatic Interactions: The negatively charged sulfonate groups of SBE-β-CD can engage in electrostatic interactions with positively charged guest molecules, significantly enhancing binding affinity. researchgate.netresearchgate.net
Factors Governing Inclusion Complex Formation with Sulfobutyl Ether Beta-Cyclodextrin
The formation and stability of inclusion complexes with SBE-β-CD are influenced by several factors, including the structural characteristics of the host molecule itself and the properties of the guest molecule and the surrounding medium.
Influence of Degree of Substitution on Binding Affinity and Stoichiometry
The degree of substitution (DS) refers to the average number of sulfobutyl ether groups per cyclodextrin molecule. nih.gov This parameter significantly impacts the binding characteristics of SBE-β-CD. Commercially available SBE-β-CD, such as Captisol®, has an average DS of about 6.5 to 6.9. lcms.cznih.gov
The influence of DS on binding affinity is not uniform and depends on the nature of the guest molecule. researchgate.net For cationic guests, an increase in the number of sulfobutyl groups can enhance binding affinity due to stronger electrostatic interactions. researchgate.net Conversely, for some neutral or anionic guests, a higher DS may lead to a decrease in binding strength. researchgate.netsemanticscholar.org This can be attributed to increased steric hindrance or electrostatic repulsion.
Studies have shown that the binding of some neutral molecules to SBE-β-CDs is largely independent of the degree of substitution. nih.gov However, the presence of strong-bonded water within the SBE-β-CD cavity, which is positively correlated with the DS, can hinder the entry of guest molecules, particularly at lower DS values (e.g., 2 and 3). researchgate.netnih.gov For SBE-β-CD with a high DS (e.g., 10), the influence of this bound water is minimal. researchgate.netnih.gov
The stoichiometry of the complex is also influenced by the DS. While 1:1 complexes are most common, the specific DS can affect the stability and formation of these complexes. nih.govfrontiersin.org
Table 1: Influence of Degree of Substitution (DS) on Guest Binding
| Guest Type | Effect of Increasing DS on Binding Affinity | Reference(s) |
| Cationic | Generally increases | researchgate.net |
| Neutral | Can be independent or decrease | researchgate.netnih.gov |
| Anionic | Generally decreases | semanticscholar.org |
Electrostatic and Steric Effects of Sulfobutyl Moieties
The sulfobutyl groups introduce both electrostatic and steric effects that modulate the complexation process. The negatively charged sulfonate groups at physiological pH allow for strong electrostatic attraction with cationic guest molecules, leading to enhanced binding. researchgate.netresearchgate.net The effect of ionic strength on binding can be used to analyze the contribution of these electrostatic interactions. researchgate.net
Conversely, for anionic guest molecules, electrostatic repulsion can occur, potentially weakening the complex. semanticscholar.org Neutral molecules are generally less affected by these electrostatic interactions, with their binding being primarily driven by hydrophobic forces. semanticscholar.org
Sterically, the bulky sulfobutyl ether groups can extend the hydrophobic surface of the β-cyclodextrin cavity, which may enhance binding with certain guests. researchgate.netresearchgate.net However, they can also create steric hindrance at the entrance of the cavity, potentially impeding the inclusion of larger guest molecules. nih.gov Molecular modeling studies have shown that the sulfobutyl groups are typically oriented towards the exterior of the cavity. nih.gov
Role of Cyclodextrin Cavity Dimensions and Conformation
The dimensions and conformation of the SBE-β-CD cavity are critical for host-guest complexation. The parent β-cyclodextrin has a truncated cone shape with a relatively nonpolar inner cavity. emanresearch.orgresearchgate.net The introduction of sulfobutyl ether groups can alter the conformation of the cyclodextrin ring. nih.gov
Molecular dynamics simulations have indicated that the substitution of sulfobutyl groups can cause a narrowing of the secondary rim of the cyclodextrin. nih.gov However, these substituents can also enlarge the volume of the hydrophobic cavity, allowing for a tighter fit with guest molecules. nih.gov The flexible nature of the sulfobutyl chains allows the cavity to adapt to some extent to the shape and size of the guest molecule.
The hydrophobic interior of the SBE-β-CD cavity provides a suitable environment for the inclusion of nonpolar or poorly water-soluble guest molecules. smolecule.comnih.gov The depth and diameter of the cavity determine the size of the guest that can be accommodated. The formation of the inclusion complex is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which can detect changes in the chemical shifts of the protons within the cyclodextrin cavity upon guest inclusion. nih.gov
Impact of Strong-Bonded Water within the Cyclodextrin Cavity
The cavity of this compound (SBE-β-CD), like other cyclodextrins, is not empty in an aqueous environment but contains water molecules. These are not bulk water but are "high-energy" or "strong-bonded water" (SBW) molecules due to their constrained environment within the hydrophobic cavity, which prevents the formation of a complete hydrogen bond network. nih.gov The release of these energetically frustrated water molecules upon the inclusion of a guest molecule is a significant driving force for complexation, making the process often enthalpically favorable. nih.gov
Recent studies have elucidated the relationship between the degree of substitution (DS) of the sulfobutyl ether groups and the amount of SBW. mdpi.comnih.gov A positive correlation exists, where a higher DS leads to a greater amount of SBW within the cavity, a phenomenon potentially attributable to molecular polarizability. mdpi.comnih.gov The impact of this SBW on guest encapsulation varies depending on the DS. mdpi.comnih.gov
For SBE-β-CD with a low DS (e.g., 2 or 3), the release of SBW is primarily governed by an increase in enthalpy, which is an unfavorable factor. This leads to the retention of SBW within the cavity, thereby hindering the entry of guest molecules. mdpi.comnih.gov In contrast, for SBE-β-CD with a higher DS (e.g., 4 and 7), the release of SBW is dominated by an increase in entropy, a favorable factor that promotes the spontaneous release of water molecules from the cavity. mdpi.com This facilitates the entry of guest molecules. For SBE-β-CD with a very high DS (e.g., 10), the influence of SBW on encapsulation becomes minimal. mdpi.comnih.gov
The number of water molecules that can be accommodated within the β-cyclodextrin cavity has been a subject of investigation. Theoretical and experimental data suggest that up to ten water molecules can be held inside the β-CD host. beilstein-journals.org These water molecules form clusters, primarily stabilized by hydrogen bonds among themselves rather than extensive interactions with the cavity walls. beilstein-journals.org The initial water molecules tend to cluster around the narrower belt of the cyclodextrin, which has a higher electron density. beilstein-journals.org
Table 1: Influence of Degree of Substitution (DS) on Strong-Bonded Water (SBW) and Encapsulation
| Degree of Substitution (DS) | Relationship with SBW | Primary Factor Governing SBW Release | Impact on Guest Encapsulation |
|---|---|---|---|
| Low (e.g., 2, 3) | Lower amount of SBW | Enthalpy increase (unfavorable) | Hindered due to SBW retention mdpi.comnih.gov |
| High (e.g., 4, 7) | Higher amount of SBW | Entropy increase (favorable) | Facilitated by spontaneous SBW release mdpi.com |
| Very High (e.g., 10) | Highest amount of SBW | Minimal influence | Minimal impact from SBW mdpi.comnih.gov |
pH-Dependent Complexation Equilibria
The complexation efficiency of SBE-β-CD can be influenced by the pH of the medium, particularly for ionizable guest molecules. The sulfobutyl ether groups on the SBE-β-CD are anionic, carrying a negative charge. researchgate.net This inherent negative charge can lead to electrostatic interactions with guest molecules.
For guest molecules that are cationic or can become protonated at lower pH, the electrostatic attraction between the positively charged guest and the anionic SBE-β-CD can enhance the stability of the inclusion complex. researchgate.net Conversely, for anionic guest molecules, electrostatic repulsion might decrease complexation efficiency.
Studies have shown that the solubility and dissolution rate of certain drugs complexed with SBE-β-CD can be pH-dependent. For instance, the dissolution of iloperidone, a drug with pH-dependent solubility, from its complex with SBE-β-CD was significantly enhanced as the pH of the dissolution medium decreased from 6.8 to 1.2. mdpi.com This suggests that the complexation and subsequent release can be modulated by the pH environment. The phase solubility diagrams of guest molecules in SBE-β-CD solutions often exhibit an AL-type curve, indicating the formation of a 1:1 stoichiometric water-soluble complex. pharmaexcipients.comnih.gov The stability of these complexes, represented by the apparent stability constant (Ks), can be influenced by the pH if the guest molecule's ionization state changes within the tested pH range.
Formation of Ternary and Multi-Component this compound Supramolecular Systems
To further enhance the complexation efficiency and stability of SBE-β-CD inclusion complexes, ternary or multi-component systems are often developed. These systems involve the addition of an auxiliary agent, or a "third component," to the binary guest-SBE-β-CD complex. nih.gov These ternary complexes can offer significant advantages over their binary counterparts, including improved complexation efficiency and higher stability constants. nih.gov A key benefit is the potential to reduce the amount of cyclodextrin needed to achieve the desired effect. nih.gov
The third component can be a variety of substances, including water-soluble polymers, organic ions, metal ions, or amino acids. nih.gov The mechanism by which these ternary agents enhance complexation can vary. They may act as a "cap" on the cyclodextrin cavity, preventing the guest from leaking out, or they may form additional non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, or electrostatic interactions) with the guest and/or the cyclodextrin, thereby stabilizing the entire supramolecular assembly.
For example, the formation of a supramolecular assembly between SBE-β-CD and a viologen calix nih.govresorcinol has been studied for the degradation of paraoxon. nih.gov In this system, the SBE-β-CD cavity binds the paraoxon, while the cationic groups of the calixarene (B151959) facilitate a nucleophilic attack. The interaction between the SBE-β-CD and the calixarene leads to the spontaneous formation of nanoparticles, which exhibit significantly enhanced catalytic activity compared to the individual components. nih.gov
Self-Assembly and Nanostructure Formation involving this compound
The unique amphiphilic nature of SBE-β-CD, with its hydrophilic exterior and hydrophobic inner cavity, makes it an excellent building block for the self-assembly of various nanostructures. mdpi.com These self-assembled systems are held together by non-covalent interactions, primarily host-guest interactions.
Supramolecular Polymer and Hydrogel Architectures
SBE-β-CD can be incorporated into supramolecular polymers and hydrogels. These materials are formed through the self-assembly of SBE-β-CD units with complementary guest molecules, often polymers modified with hydrophobic moieties that can be included in the cyclodextrin cavity. nih.gov
One example is the formation of an in-situ forming hydrogel based on the interaction between anionic SBE-β-CD and a cationic self-assembling peptide, (RADA)4. frontiersin.org The ionic interactions between the negatively charged SBE-β-CD and the positively charged peptide are crucial for nanofiber formation and the subsequent stability of the hydrogel. frontiersin.org However, the ratio of SBE-β-CD to the peptide is critical; an excess of SBE-β-CD can disrupt the β-sheet formation of the peptide, leading to precipitation instead of a hydrogel. frontiersin.org The release of a model drug from this hydrogel was found to be dependent on the concentrations of both SBE-β-CD and the peptide, which influences the cross-linking structure of the nanofibers. frontiersin.org
These supramolecular hydrogels are of interest for various biomedical applications due to their potential for controlled release and their stimuli-responsive nature. mdpi.com
Micellar and Vesicular Self-Assemblies
SBE-β-CD and its derivatives can self-assemble in aqueous solutions to form micellar and vesicular structures. nih.gov Copolymers incorporating SBE-β-CD can self-assemble into nanoparticles or micelles. mdpi.com For instance, copolymers of TPE-β-CD-PEG have been shown to self-assemble into luminescent nanoparticles in water. mdpi.com Similarly, amphiphilic An-HPG-β-CD configurations can form core-shell micelles where the hydrophobic core encapsulates a fluorescent molecule and the hydrophilic shell, composed of HPG-β-CD, provides water dispersibility. mdpi.com
Furthermore, SBE-β-CD can be used to coat nanoparticles, such as gold or silver nanoparticles, to create functional nanostructures. mdpi.com The self-assembly of these SBE-β-CD-coated nanoparticles can be directed by host-guest interactions with specific guest molecules, leading to the formation of larger, ordered structures. mdpi.com The anionic nature of SBE-β-CD can also be exploited to interact with cationic polymers or other positively charged species to drive the self-assembly of nanoparticles and polyplexes. utwente.nl These self-assembled micellar and vesicular systems are being explored for applications in sensing and delivery. mdpi.com
Advanced Analytical and Spectroscopic Characterization of Sulfobutyl Ether Beta Cyclodextrin Systems
Chromatographic Techniques for Structural and Purity Assessment
Chromatographic methods are indispensable for the comprehensive analysis of Sulfobutyl Ether Beta-Cyclodextrin (B164692) (SBE-β-CD), providing detailed information on its composition, purity, and stability. These techniques are crucial for ensuring the quality and consistency of SBE-β-CD used in various applications.
High-Performance Liquid Chromatography (HPLC) for Component Separation and Degradation Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the various components within SBE-β-CD mixtures. Due to the highly polar and acidic nature of SBE-β-CD, traditional reversed-phase chromatography is often ineffective. sielc.com As a result, specialized columns and methods have been developed to achieve effective separation.
Mixed-mode chromatography, which combines cation exchange and hydrophobic interactions, has proven effective in altering the typical retention properties of standard columns like the C18 column. researchgate.net For instance, the use of a BIST™ A column, a negatively-charged, cation-exchange column, with a multi-charged positive buffer like N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), allows for the retention and separation of different SBE-β-CDs. sielc.com The separation can be fine-tuned by adjusting buffer concentration, pH, and organic modifier concentration. sielc.com
Since SBE-β-CD lacks a suitable chromophore for UV detection, indirect detection methods are often employed. nih.gov One such method involves the use of copper(II) acetate (B1210297) as a detection reagent, which interacts with SBE-β-CD to form complexes detectable by UV. nih.gov Evaporative Light Scattering Detection (ELSD) is another common detection method used for SBE-β-CD analysis. sielc.com
HPLC is also crucial for assessing the purity of SBE-β-CD and identifying any degradation products. nih.govchromforum.org The technique can be used to monitor the stability of SBE-β-CD under various conditions and to ensure that the product meets the required quality standards. nih.gov
Table 1: HPLC Methods for SBE-β-CD Analysis
| Column Type | Mobile Phase | Detection Method | Application |
| BIST™ A (cation-exchange) | Acetonitrile, TMDAP buffer | ELSD, CAD, MS | Separation of SBE-β-CD components |
| Obelisc N (mixed-mode) | Methanol, THF, Ammonium formate (B1220265) buffer | ELSD, UV | Separation of SBE-β-CD and hydrophobic compounds |
| Cyano-modified silica | Water/acetonitrile, copper(II) acetate, trifluoroacetic acid | UV (indirect) | Quantitation of SBE-β-CD |
Capillary Electrophoresis for Fingerprint Characterization and Degree of Substitution Determination
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like SBE-β-CD. nih.gov It provides a detailed "fingerprint" of the SBE-β-CD mixture, resolving positional and regional isomers based on their degree of substitution (DS). nih.gov This allows for the evaluation of synthesis reproducibility and the effect of reaction variables on the final product composition. nih.gov
The determination of the average degree of substitution (ADS) is a critical quality attribute for SBE-β-CD, and CE is the method specified by the United States Pharmacopeia (USP) for this purpose. sciex.com The method typically involves the use of a background electrolyte (BGE), such as benzoic acid or a borate (B1201080) buffer, and indirect UV detection. nih.govnih.gov The pH of the BGE can be optimized to improve peak shape and elution time. sciex.com
CE has also been widely used as a chiral selector for the separation of enantiomers of various drug compounds. cyclolab.huacs.org The negatively charged SBE-β-CD provides a countercurrent flow to the electroosmotic flow, which can enhance enantiomeric separation. cyclolab.hu The degree of substitution of the SBE-β-CD can significantly influence its enantiorecognition ability. cyclolab.hu
Table 2: Capillary Electrophoresis Parameters for SBE-β-CD Analysis
| Parameter | Condition | Purpose |
| Background Electrolyte | 30 mM benzoic acid with 100 mM Tris buffer | Separation of SBE-β-CD isomers |
| Capillary | Fused silica | Separation medium |
| Detection | Indirect UV at 200 nm | Quantitation and fingerprinting |
| Voltage | 30 kV | Driving force for separation |
| Temperature | 25°C | Control of viscosity and migration time |
Spectroscopic Investigations of Sulfobutyl Ether Beta-Cyclodextrin and Its Complexes
Spectroscopic techniques provide invaluable insights into the structural features of SBE-β-CD and its interactions with guest molecules. These methods are essential for elucidating the nature of inclusion complexes and understanding the mechanisms of molecular recognition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of SBE-β-CD and for mapping its interactions with guest molecules. hyphadiscovery.comslideshare.netbbhegdecollege.com 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the atoms within the SBE-β-CD molecule. hyphadiscovery.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish through-bond and through-space connectivities, providing a complete picture of the molecular structure. hyphadiscovery.comnd.edu
NMR is particularly useful for studying the formation of inclusion complexes. springernature.com Changes in the chemical shifts of the protons on the inner surface of the cyclodextrin (B1172386) cavity (H3 and H5) upon the inclusion of a guest molecule provide direct evidence of complex formation. nih.gov Rotating frame Overhauser effect spectroscopy (ROESY) can be used to determine the geometry of the inclusion complex by identifying close spatial proximities between the host and guest protons. nih.gov In-cell NMR spectroscopy has also been developed to map the structural changes that accompany protein-protein interactions, which can be adapted to study SBE-β-CD complexes in a cellular environment. nih.govnih.govmssm.edu
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in SBE-β-CD and for studying the changes that occur upon complexation. nih.govunime.it The FTIR spectrum of SBE-β-CD shows characteristic absorption bands corresponding to the various vibrational modes of its functional groups, including O-H stretching, C-H stretching, and the stretching of the sulfobutyl ether groups. nih.govunime.it
The formation of an inclusion complex can lead to changes in the FTIR spectrum of both the host and the guest molecule. researchgate.netresearchgate.net For example, a narrowing of the broad hydroxyl band of the cyclodextrin is often observed, indicating the involvement of these groups in the complexation process. nih.gov Shifts in the vibrational frequencies of the guest molecule can also provide information about its orientation within the cyclodextrin cavity. researchgate.net
Table 3: Characteristic FTIR Absorption Bands of SBE-β-CD
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching vibrations |
| ~2900 | C-H and -CH₂ stretching vibrations |
| ~1710-1725 | C=O stretching (in complexes with carbonyl-containing guests) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and effective method for studying the formation of inclusion complexes between SBE-β-CD and guest molecules that possess a chromophore. researchgate.net The inclusion of a guest molecule into the cyclodextrin cavity can alter its microenvironment, leading to changes in its UV-Vis absorption spectrum. nih.gov
Typically, an increase in the molar absorptivity (hyperchromic effect) and a shift in the wavelength of maximum absorption (hypsochromic or bathochromic shift) are observed upon complexation. nih.gov These spectral changes can be used to determine the stoichiometry of the inclusion complex and to calculate the binding constant of the interaction. researchgate.netnih.gov The continuous variation method, or Job's plot, is a common technique used to determine the stoichiometry of the complex. researchgate.net
Thermal Analysis Methodologies for Stability and Decomposition Profiles
Thermal analysis techniques are fundamental in assessing the stability and decomposition behavior of SBE-β-CD. These methods provide critical information on how the material responds to changes in temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and volatile content. particle.dk Studies on SBE-β-CD reveal a multi-stage decomposition process. Typically, an initial weight loss is observed at lower temperatures, corresponding to the loss of water molecules. For instance, a study reported a mass loss of approximately 8% in the temperature range of 40–140 °C, which is attributed to the removal of water. mdpi.com Following dehydration, the anhydrous SBE-β-CD remains stable over a significant temperature range, with major decomposition occurring at higher temperatures. mdpi.com One investigation showed that anhydrous SBE-β-CD is stable up to about 239 °C, after which a continuous mass loss occurs up to 434 °C. mdpi.com
Differential Thermal Analysis (DTA), often performed concurrently with TGA, measures the temperature difference between a sample and an inert reference material. This technique identifies exothermic or endothermic transitions. The DTA curve for β-cyclodextrin, a parent molecule to SBE-β-CD, shows an endothermic peak corresponding to dehydration. researchgate.net Similar endothermic events are expected for SBE-β-CD during the loss of water. The decomposition of the macrocycle itself is an exothermic process that occurs at higher temperatures. mdpi.comresearchgate.net
Table 1: TGA Decomposition Stages of this compound
| Temperature Range (°C) | Mass Loss (%) | Attributed Process |
| 40 - 140 | ~8 | Dehydration (Loss of water) mdpi.com |
| 239 - 434 | ~45.79 | Decomposition of anhydrous SBE-β-CD mdpi.com |
Note: The exact temperatures and mass loss percentages can vary depending on the specific SBE-β-CD product and the experimental conditions, such as the heating rate.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. youtube.com It is used to determine the thermal properties and physical state of materials. nih.gov For SBE-β-CD, which is amorphous, the DSC thermogram typically shows a broad endotherm at low temperatures, corresponding to the evaporation of water. nih.gov In contrast to crystalline compounds, amorphous SBE-β-CD does not exhibit a sharp melting point. nih.gov When SBE-β-CD is used to form inclusion complexes with crystalline drugs, the disappearance of the drug's characteristic melting peak in the DSC thermogram of the complex is strong evidence of the drug's amorphization and successful inclusion into the cyclodextrin cavity. nih.govresearchgate.net
The thermal behavior of SBE-β-CD and its inclusion complexes is a key area of investigation. For example, a study on a docetaxel-SBE-β-CD inclusion complex showed the absence of the sharp endothermic peak of docetaxel (B913) in the complex's thermogram, indicating the drug was in an amorphous state within the cyclodextrin. nih.gov
X-ray Diffraction and Scattering Techniques for Structural Insight
X-ray techniques are indispensable for probing the solid-state structure and solution behavior of SBE-β-CD systems.
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline or amorphous nature of a solid material. creative-biostructure.com The PXRD pattern of pure SBE-β-CD typically displays a broad halo with no sharp peaks, which is characteristic of an amorphous substance. japsonline.commdpi.com This is a significant property, as the amorphous nature of SBE-β-CD can help to amorphize crystalline guest molecules upon forming an inclusion complex, which can enhance their solubility and bioavailability. mdpi.comcore.ac.uk
When a crystalline drug is physically mixed with SBE-β-CD, the resulting PXRD pattern is a simple superposition of the patterns of the two individual components. mdpi.com However, in an inclusion complex, the characteristic diffraction peaks of the crystalline drug often disappear, and the pattern becomes similar to that of the amorphous SBE-β-CD. mdpi.comcore.ac.uk This change provides strong evidence for the formation of an amorphous inclusion complex. japsonline.commdpi.com
Table 2: PXRD Characteristics of SBE-β-CD and Related Systems
| Sample | PXRD Pattern | Indication |
| This compound (SBE-β-CD) | Broad halo, no sharp peaks japsonline.commdpi.com | Amorphous nature japsonline.commdpi.com |
| Crystalline Drug | Sharp, characteristic peaks japsonline.commdpi.com | Crystalline nature |
| Physical Mixture of Drug and SBE-β-CD | Superposition of patterns from both components mdpi.com | No significant interaction |
| Inclusion Complex of Drug and SBE-β-CD | Absence or significant reduction of drug's crystalline peaks, resembles amorphous SBE-β-CD pattern mdpi.comcore.ac.uk | Formation of an amorphous inclusion complex mdpi.comcore.ac.uk |
Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles and molecules in a solution. sygnaturediscovery.com In the context of SBE-β-CD, DLS can be employed to study its state of aggregation in aqueous solutions. rsc.org The technique analyzes the fluctuations in the intensity of scattered light over time to determine the hydrodynamic radius of the particles. sygnaturediscovery.com Studies have shown that cyclodextrins can exist as aggregates in aqueous solutions, and the presence of other molecules, such as polymers, can influence this aggregation behavior. rsc.org DLS measurements can provide valuable information on the size of SBE-β-CD aggregates and how they might interact with guest molecules or other excipients in a formulation.
Specialized Analytical Methods
Beyond the core techniques, several specialized analytical methods are crucial for a complete characterization of SBE-β-CD. High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of SBE-β-CD and its related impurities. sielc.comresearchgate.net Anion-exchange chromatography (AEC) coupled with evaporative light scattering detection (ELSD) has been developed to analyze the complex mixtures of SBE-β-CD derivatives, providing a fingerprint of the mixture's complexity and determining the average degree of substitution. nih.gov
Mass spectrometry (MS), particularly ion-spray mass spectrometry, is another powerful tool for analyzing SBE-β-CD mixtures. researchgate.netnih.gov It allows for the rapid determination of the substitution pattern and the global degree of substitution. nih.gov When coupled with liquid chromatography (LC-MS), it provides a more detailed analysis of the mixture's composition. researchgate.netnih.gov
Karl Fischer Titration for Water Content Determination
The hygroscopic nature of SBECD necessitates precise water content analysis. The amount of water present can affect the amorphous state of the compound and its interaction with guest molecules. KF titration is particularly advantageous over methods like loss on drying, as the latter can also measure the loss of other volatile components, whereas KF titration is selective for water. metrohm.com The method can be adapted for various sample types and expected water contents, with volumetric titration being suitable for higher water content and coulometric titration for trace amounts. loesungsfabrik.de
Research Findings on Water Content in SBECD
Recent studies have utilized Karl Fischer titration to explore the relationship between the degree of substitution (DS) of SBECD and its water content. One investigation quantified the total water and "strong-bonded water" (SBW) in SBECD samples with DS values of approximately 2, 3, 4, 7, and 10. mdpi.com The findings revealed a positive correlation between the degree of substitution and the amount of both total and strongly-bound water. mdpi.com This suggests that as the number of sulfobutyl ether groups increases, the molecule's capacity to bind water molecules also increases.
Another study employed a two-component Karl Fischer titration methodology to determine the water content in an SBECD sample, reporting a total water content of 8.02 ± 0.27%. researchgate.net This research also distinguished between "surface water," which reacts at a higher rate during titration, and "strong-bonded water" from the inner cavity, which reacts more slowly. researchgate.netresearchgate.net The accurate quantification of these different water populations is crucial, as the water molecules within the cyclodextrin cavity can compete with guest molecules for inclusion, thereby influencing the complexation efficiency. mdpi.comresearchgate.net A lower moisture content within the complex can be indicative of a successful drug-cyclodextrin interaction, where the guest molecule has displaced the water from the internal cavity. researchgate.net
For the analysis of solid samples like SBECD, which may have solubility issues in standard KF solvents, various techniques can be employed. These include the use of solubilizers such as formamide, performing the titration at elevated temperatures (e.g., 50 °C), or utilizing a KF oven to heat the sample and transfer the released water vapor to the titration cell via an inert gas. sigmaaldrich.com
The following table summarizes research data on the water content of SBECD with varying degrees of substitution as determined by Karl Fischer titration.
| Degree of Substitution (DS) | Average Number of Total Water Molecules per SBECD Molecule | Average Number of Strong-Bonded Water (SBW) Molecules per SBECD Molecule |
| ~2 | 4.49 | 2.80 |
| ~3 | 5.38 | 3.54 |
| ~4 | 6.24 | 4.00 |
| ~7 | 7.16 | 4.63 |
| ~10 | 7.19 | 4.63 |
| Data sourced from a study investigating the relationship between DS and water content in SBECD. mdpi.com |
Degradation Pathways and Stability Kinetics of Sulfobutyl Ether Beta Cyclodextrin
Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is a chemically modified cyclodextrin (B1172386) designed to improve the solubility and stability of poorly water-soluble drug molecules. researchgate.netdntb.gov.ua Its robust chemical nature is fundamental to its function as a pharmaceutical excipient. Understanding the pathways of its degradation and the kinetics of its decomposition is critical for predicting the shelf-life of pharmaceutical formulations and ensuring their consistent performance. researchgate.net
Theoretical and Computational Studies on Sulfobutyl Ether Beta Cyclodextrin
Quantum Mechanical Approaches for Interaction Mechanism Elucidation
Quantum mechanical (QM) methods are employed to study the electronic structure of molecules, providing a fundamental understanding of interaction energies, geometries, and the nature of chemical bonds within SBE-β-CD complexes.
Density Functional Theory (DFT) has become a important computational method for analyzing the antioxidant properties of flavonoids due to its accuracy and efficiency in handling medium to large molecules. nih.gov It is particularly useful for elucidating the host-guest interactions within cyclodextrin (B1172386) complexes. nih.govmdpi.com
Recent research has utilized DFT to investigate the role of strongly-bound water (SBW) within the SBE-β-CD cavity and its effect on guest encapsulation. mdpi.com These studies have revealed a positive correlation between the degree of substitution (DS) of the sulfobutyl ether groups and the amount of SBW, a phenomenon attributed to molecular polarizability. mdpi.com DFT calculations have been employed to explore the energetics of SBW release during guest inclusion. mdpi.com For SBE-β-CD with a low DS (e.g., 2 or 3), a significant enthalpy increase is required to release the SBW, which hinders the entry of guest molecules. mdpi.com Conversely, for SBE-β-CD with a moderate DS (e.g., 4 or 7), the presence of SBW appears to facilitate guest entry, while at a higher DS, the influence of SBW becomes minimal. mdpi.com
DFT calculations, often combined with dispersion corrections (e.g., BLYP-D4) and appropriate basis sets, can accurately predict complexation energies. mdpi.com These calculations have shown that the formation of inclusion complexes is a thermodynamically favorable process, driven by weak van der Waals interactions. mdpi.com Furthermore, DFT can be used to analyze the electronic properties of the host-guest system, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which provide insights into the reactivity and stability of the complex. mdpi.com
A study on the inclusion of apigenin, a flavonoid, within a cyclodextrin cavity demonstrated the formation of hydrogen bonds between the host and guest. nih.gov In less polar environments, this inclusion strengthened the bond dissociation enthalpies of the hydroxyl groups, thereby reducing antioxidant activity. Conversely, in polar environments, the inclusion complex lowered the proton affinity, which is consistent with experimental observations of enhanced antioxidant activity in aqueous solutions. nih.gov
Semi-empirical quantum methods, which are based on the Hartree-Fock formalism but include approximations and empirical parameters, offer a computationally less expensive alternative to ab initio methods for studying large systems like SBE-β-CD complexes. wikipedia.orgnih.gov These methods are particularly valuable for initial screenings and for studying systems where full quantum mechanical calculations are not feasible. nih.gov
Commonly used semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and more recent developments like PM6. wikipedia.orgscispace.com These methods are often employed to optimize the geometry of host-guest complexes and to calculate heats of formation. wikipedia.orguni-muenchen.de The parameterization of these methods is crucial and is typically done to reproduce experimental data such as heats of formation, dipole moments, and ionization potentials. wikipedia.org
While specific studies applying semi-empirical methods exclusively to SBE-β-CD are not extensively documented in the reviewed literature, their application to parent cyclodextrins and other derivatives is common. nih.gov For instance, a comparative study on various cyclodextrin complexes tested AM1 and PM3, among other methods, to predict intermolecular interactions. nih.gov These methods, while generally less accurate than DFT, can still provide valuable qualitative insights into the complexation process. scispace.com It's important to note that the accuracy of semi-empirical methods can be limited, especially for systems involving elements from the second row and beyond, or for describing hypervalent compounds. uni-muenchen.de
Molecular Dynamics Simulations of Sulfobutyl Ether Beta-Cyclodextrin (B164692) Systems
Molecular dynamics (MD) simulations have emerged as a powerful "computational microscope" for investigating the structure, dynamics, and interactions of SBE-β-CD systems at the atomic level. nih.govresearchgate.net This technique allows for the study of the conformational changes of the SBE-β-CD macrocycle and the dynamic process of inclusion complex formation with various guest molecules.
MD simulations have been instrumental in understanding the behavior of SBE-β-CD in different solvent environments. For example, in silico studies have shown that in polar solvents like water, cyclodextrins can undergo significant structural changes and fluctuations, leading to deformations of their cavities. mdpi.com This is attributed to the competition between intramolecular hydrogen bonds and hydrogen bonding with the solvent molecules. mdpi.com
A key application of MD simulations is the investigation of drug-SBE-β-CD inclusion complexes. These simulations provide detailed insights into the binding mode, stability, and intermolecular interactions driving complex formation. For instance, MD simulations have been used to select appropriate cyclodextrin derivatives for complexation with specific drugs. In a study involving the drug bosutinib, MD simulations revealed that SBE-β-CD offered superior binding affinity compared to other cyclodextrin derivatives. nih.gov
MD simulations can also elucidate the role of SBE-β-CD in enhancing the solubility and stability of guest molecules. By simulating the complex in an aqueous environment, researchers can observe how the hydrophobic cavity of SBE-β-CD shields the guest molecule from the surrounding water, thereby promoting its solubilization. mdpi.com Furthermore, the simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the complex. mdpi.com
The following table summarizes findings from various MD simulation studies on SBE-β-CD complexes:
| Guest Molecule | Key Findings from MD Simulations | Reference |
|---|---|---|
| Bosutinib | SBE-β-CD showed superior binding affinity compared to other cyclodextrins. | nih.gov |
| Celecoxib | MD simulations were used to analyze the formation and stability of the inclusion complex. | nih.gov |
| Ketoprofen | The study involved MD simulations to understand the complexation mechanism. | nih.gov |
| Rutin | MD simulations were used to calculate binding energies, mean square displacement, and hydrogen bonding to compare the encapsulation efficiency of different cyclodextrins. | mdpi.com |
Prediction of Binding Free Energies and Complex Stability
The prediction of binding free energy is crucial for understanding the stability of SBE-β-CD inclusion complexes and for screening potential guest molecules. aau.dk Various computational methods are employed for this purpose, ranging from more rigorous but computationally expensive techniques to faster, more approximate methods.
One of the popular approaches is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. aau.dknih.gov This end-point method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov The MM/GBSA method has been successfully applied to predict the binding free energies of steroid molecules with SBE-β-CD, showing a good correlation with experimental data. aau.dk A study on the complexation of four different steroids with SBE-β-CD demonstrated that the MM/GBSA method could reliably generate accurate predictions of binding free energies, with a correlation coefficient (R²) of 0.94 against experimental values. aau.dk However, it is important to note that obtaining statistically converged MM/GBSA results for cyclodextrin complexes can be challenging and requires careful consideration of simulation protocols. aau.dk
Another powerful tool for predicting complex stability is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov QSPR models establish a mathematical relationship between the structural properties of guest molecules and their binding affinity for SBE-β-CD. These models are trained on a large dataset of experimentally determined complexation constants and can then be used to predict the binding affinity of new, untested molecules. nih.gov This approach can significantly accelerate the screening process for suitable drug candidates for SBE-β-CD formulation.
The following table presents examples of calculated binding free energies for SBE-β-CD complexes from the literature:
| Guest Molecule | Computational Method | Predicted Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Sorafenib | MM/GBSA | -23.75 ± 1.25 | researchgate.net |
| Sorafenib | MM/PBSA | -10.43 ± 1.21 | researchgate.net |
| Hydrocortisone with β-CD | MM/GBSA | -16.1 ± 0.3 | aau.dk |
| Dexamethasone with β-CD | MM/GBSA | -13.8 ± 0.3 | aau.dk |
| Prednisolone with β-CD | MM/GBSA | -15.0 ± 0.2 | aau.dk |
| 6α-methylprednisolone with β-CD | MM/GBSA | -16.1 ± 0.2 | aau.dk |
Applications of Sulfobutyl Ether Beta Cyclodextrin in Advanced Materials and Specialized Systems
Supramolecular Materials Engineering with Sulfobutyl Ether Beta-Cyclodextrin (B164692)
The engineering of supramolecular materials relies on non-covalent interactions to assemble molecular components into well-defined, functional structures. SBE-β-CD is an exemplary tool in this field, facilitating the creation of sophisticated nanomaterials and their integration into larger organic frameworks.
Development of Cyclodextrin-based Nanomaterials and Nanogels
The formation of nanoparticles and nanogels using SBE-β-CD is a prominent area of research, driven by the compound's ability to act as a stabilizing and cross-linking agent. A notable method for preparing such nanomaterials is through ionotropic gelation, where the polyanionic SBE-β-CD interacts with a cationic polymer.
A key example is the creation of nanoparticles from low molecular weight chitosan (B1678972), a cationic polysaccharide, and SBE-β-CD. nih.gov In this process, the negatively charged sulfobutyl ether groups of SBE-β-CD electrostatically interact with the protonated amino groups of chitosan, leading to the formation of a cross-linked nanoparticle matrix. nih.gov The size of these nanoparticles can be precisely controlled by adjusting the molar ratio of chitosan to SBE-β-CD during their preparation, with diameters observed to range from approximately 200 to 1,000 nm. nih.gov
Another innovative application is the supramolecular self-assembly of SBE-β-CD with magnetic iron oxide-based nanoparticles (MNPs). This process creates a magnetic hybrid system where the SBE-β-CD acts as a coating for the MNPs. Spectroscopic analyses have confirmed the interaction between the two components, indicating the formation of a stable assembly. nih.gov
The characteristics of these nanomaterials are highly dependent on the formulation parameters, as demonstrated in the development of SBE-β-CD/chitosan nanoparticles.
| Parameter | Observation | Reference |
| Nanoparticle Diameter | Ranged from 200 to 1,000 nm, controlled by the Chitosan:SBE-β-CD molar ratio. | nih.gov |
| Formation Method | Ionotropic gelation technique based on electrostatic interactions. | nih.gov |
| Composition | Matrix composed of cationic chitosan polysaccharide cross-linked with polyanionic SBE-β-CD. | nih.gov |
These findings underscore the potential of SBE-β-CD in designing nanomaterials with tunable properties for various applications.
Integration into Advanced Organic Materials
SBE-β-CD is also integrated into more complex organic materials to impart specific functionalities. A significant example is the creation of hybrid materials where SBE-β-CD is combined with inorganic structures like layered double hydroxides (LDH) and layered hydroxide (B78521) salts (LHS). nih.gov These materials are designed for the controlled release of active compounds. nih.gov
In one study, pyrethroid pesticides were intercalated into ZnAl-LDH and NiZn-LHS with the aid of SBE-β-CD. nih.gov The SBE-β-CD facilitates the inclusion of the pesticide molecules within the layered structures. The resulting hybrid materials exhibit distinct structural and release properties based on the inorganic matrix and the solvent used during synthesis. nih.gov The intercalation of the SBE-β-CD-pesticide complex is achieved through electrostatic interactions and hydrogen bonding between the cyclodextrin (B1172386) and the layered hydroxide. nih.gov
The structural characteristics of these advanced organic materials are summarized below.
| Material | Basal Spacing (Interlayer Distance) | Synthesis Solvent | Reference |
| BCT/SBECD-LDH | Larger than LHS-based hybrids | N-methylpyrrolidone (NMP) | nih.gov |
| LCT/SBECD-LDH | Larger than LHS-based hybrids | N-methylpyrrolidone (NMP) | nih.gov |
| BCT/SBECD-LHS | Smaller than LDH-based hybrids | Ethanol | nih.gov |
| LCT/SBECD-LHS | Smaller than LDH-based hybrids | Ethanol | nih.gov |
BCT: beta-cypermethrin (B1669542), LCT: lambda-cyhalothrin (B1674341)
This research demonstrates the successful integration of SBE-β-CD into advanced organic-inorganic hybrid materials, creating sophisticated systems for controlled delivery.
Applications in Specialized Chemical Systems
The unique host-guest chemistry of SBE-β-CD is leveraged in various specialized chemical systems to enhance reaction efficiencies and enable the design of complex molecular architectures.
Enhancing Catalytic Processes through Supramolecular Design
SBE-β-CD has proven to be a valuable component in aqueous organometallic catalysis. Its primary role is to act as a supramolecular carrier for hydrophobic substrates, transferring them from an organic phase to the aqueous phase where the water-soluble catalyst resides. This enhances reaction rates by overcoming mass transfer limitations.
A significant application is in the biphasic Tsuji-Trost reaction, catalyzed by a water-soluble palladium complex of trisulfonated triphenylphosphine. researchgate.net Research has shown that the efficiency of SBE-β-CD in this reaction is highly dependent on its average molar substitution degree. The highest rate enhancements were observed with SBE-β-CD derivatives containing approximately seven sulfobutyl ether groups per cyclodextrin molecule. researchgate.net
Crucially, the introduction of sulfobutyl ether groups on the β-cyclodextrin impedes the formation of an inclusion complex between the cyclodextrin and the water-soluble phosphine (B1218219) ligand. This is due to electronic repulsion between the anionic sulfonate groups on both molecules. mdpi.com This prevention of catalyst-cyclodextrin interaction is advantageous as such interactions can sometimes lead to a decrease in catalytic activity. mdpi.com This represents a key example of a non-interacting cyclodextrin/phosphine couple that results in high catalytic activities. researchgate.net
Design of Molecular Machines and Nanodevices
The principles of supramolecular chemistry, particularly host-guest interactions involving cyclodextrins, are fundamental to the design of molecular machines and nanodevices. While research in this area has extensively utilized native cyclodextrins, the unique properties of SBE-β-CD offer potential for creating more sophisticated systems. The ability of cyclodextrins to form inclusion complexes with guest molecules allows for the construction of movable components, such as in polyrotaxanes and polypseudorotaxanes. researchgate.net
The modification of β-cyclodextrin with sulfobutyl ether groups introduces negative charges, which can be exploited to control the assembly and disassembly of these molecular architectures through electrostatic interactions. researchgate.net For instance, the threading and dethreading of a molecular axle through the SBE-β-CD cavity could be triggered by changes in the ionic strength or pH of the surrounding medium. Although specific, complex molecular machines based solely on SBE-β-CD are still an emerging area of research, the foundational studies on its complexation behavior suggest significant potential for its use in creating stimuli-responsive nanodevices. researchgate.netnih.gov
Role in Pesticide Formulation and Controlled Release Systems
SBE-β-CD is being explored for its potential to create advanced pesticide formulations that offer controlled release, thereby improving efficacy and reducing environmental impact. The encapsulation of pesticides within the SBE-β-CD cavity can protect them from degradation and control their release rate into the environment.
A detailed study investigated the use of SBE-β-CD to intercalate the pyrethroid pesticides beta-cypermethrin and lambda-cyhalothrin into layered double hydroxides (LDH) and layered hydroxide salts (LHS). nih.gov This resulted in hybrid materials that exhibit sustained release properties. The release kinetics were found to be dependent on the pH of the surrounding medium, with a slower release rate observed at a lower pH. nih.gov
The release behavior of these pesticide formulations is detailed in the table below.
| Pesticide Formulation | Release Medium pH | Release Rate Observation | Accumulated Release | Reference |
| BCT/SBECD-Hybrids | 5.0 | Slower release rate | Lower than at pH 6.8 | nih.gov |
| BCT/SBECD-Hybrids | 6.8 | Faster release rate | Higher than at pH 5.0 | nih.gov |
| LCT/SBECD-Hybrids | 5.0 | Slower release rate | Lower than at pH 6.8 | nih.gov |
| LCT/SBECD-Hybrids | 6.8 | Faster release rate | Higher than at pH 5.0 | nih.gov |
BCT: beta-cypermethrin, LCT: lambda-cyhalothrin
The study concluded that the release behavior can be controlled by adjusting the synthesis conditions and the properties of the release medium. This provides a clear pathway for the application of SBE-β-CD in developing more efficient and environmentally benign pesticide formulations. nih.gov
Innovative Applications in Biotechnological Research
The distinct physicochemical properties of SBE-β-CD have led to its exploration in several cutting-edge areas of biotechnological research, including protein stabilization, gene delivery, and cell culture media development.
Protein Stabilization Methodologies
The stability of therapeutic proteins is a critical factor in the development of biopharmaceuticals. Aggregation, a common instability issue, can lead to loss of efficacy and potential immunogenicity. SBE-β-CD has emerged as a promising excipient for inhibiting protein aggregation. uni-muenchen.de Its mechanism of action involves non-covalent interactions with proteins, preventing the formation of aggregates and enhancing their stability in aqueous solutions. uni-muenchen.demdpi.com
Research has shown that SBE-β-CD can effectively suppress the aggregation of various proteins under stress conditions such as elevated temperatures and mechanical agitation. uni-muenchen.de The stabilizing effect is attributed to the ability of SBE-β-CD to interact with hydrophobic patches on the protein surface that are prone to aggregation. By forming inclusion complexes with these regions, SBE-β-CD effectively shields them from intermolecular interactions, thereby preventing the initiation of the aggregation cascade. The degree of substitution of the sulfobutyl ether groups on the beta-cyclodextrin core can influence the binding affinity and, consequently, the stabilization efficiency. nih.gov
Table 1: Research Findings on SBE-β-CD in Protein Stabilization
| Research Focus | Key Findings | Reference |
| Inhibition of Protein Aggregation | SBE-β-CD derivatives have been shown to inhibit protein aggregation under various accelerated stability conditions. | uni-muenchen.de |
| Stabilization Mechanism | The stabilizing effect is often attributed to the interaction of SBE-β-CD with hydrophobic regions of the protein, preventing intermolecular aggregation. | uni-muenchen.de |
| Influence of Substitution | The degree of sulfobutyl substitution can impact the binding capacity and stabilizing effect of SBE-β-CD. | nih.gov |
Non-Viral Gene Delivery Systems
Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. A key challenge in this field is the development of safe and efficient gene delivery vectors. While viral vectors are effective, they can be associated with safety concerns. Non-viral vectors, on the other hand, offer a potentially safer alternative. SBE-β-CD has been investigated as a component of non-viral gene delivery systems due to its ability to complex with DNA and facilitate its cellular uptake. nih.govmdpi.com
Cationically modified cyclodextrins, including those based on the SBE-β-CD scaffold, can form complexes with negatively charged DNA molecules through electrostatic interactions. nih.gov These complexes, often referred to as "polyplexes," can protect the DNA from enzymatic degradation and facilitate its entry into cells. The inclusion of SBE-β-CD in these systems can also help to reduce the cytotoxicity often associated with cationic polymers used in gene delivery. nih.gov Research in this area is focused on optimizing the structure of SBE-β-CD-based carriers to enhance their gene transfection efficiency and biocompatibility. mdpi.comresearchgate.net
Table 2: Research Findings on SBE-β-CD in Non-Viral Gene Delivery
| Research Focus | Key Findings | Reference |
| Complex Formation | Cationically modified SBE-β-CD can form stable complexes with DNA, protecting it from degradation. | nih.gov |
| Cellular Uptake | SBE-β-CD-based polyplexes can facilitate the entry of genetic material into cells. | researchgate.net |
| Reduced Cytotoxicity | Incorporation of SBE-β-CD can lower the toxicity of cationic polymers used for gene delivery. | nih.gov |
| Sustained Gene Expression | Hydrogels based on SBE-β-CD can provide controlled release of DNA for sustained transgene expression. | mdpi.com |
Development of Serum-Free Cell Culture Media
The use of animal serum in cell culture media presents several drawbacks, including batch-to-batch variability, the risk of contamination with adventitious agents, and ethical concerns. Consequently, there is a significant effort to develop serum-free cell culture media. SBE-β-CD has been explored as a supplement in serum-free media to enhance the solubility and stability of essential nutrients and growth factors. mdpi.com
Many components required for cell growth, such as lipids and cholesterol, have poor water solubility. SBE-β-CD can form inclusion complexes with these molecules, increasing their availability to the cells in culture. nih.gov Furthermore, SBE-β-CD can help to stabilize labile growth factors, prolonging their activity in the culture medium. The use of SBE-β-CD can thus contribute to the development of more defined and consistent serum-free media formulations, which are crucial for reproducible and reliable cell culture-based research and biomanufacturing.
Table 3: Research Findings on SBE-β-CD in Serum-Free Cell Culture
| Research Focus | Key Findings | Reference |
| Enhanced Solubility | SBE-β-CD increases the solubility of poorly soluble essential cell culture components like cholesterol. | nih.gov |
| Stabilization of Components | Can improve the stability of labile components in the culture medium. | mdpi.com |
| Reduced Hemolysis | Increasing the degree of sulfobutyl substitution in SBE-β-CDs has been shown to decrease red blood cell hemolysis, a surrogate for cell membrane interaction. | nih.gov |
Development of Supramolecular Analytical Reagents
The ability of SBE-β-CD to form specific host-guest complexes has been harnessed in the development of novel supramolecular analytical reagents. These reagents offer high selectivity and sensitivity for the detection and quantification of various analytes.
Metal Ion Recognition Systems
The detection and removal of heavy metal ions from the environment and biological systems are of significant importance. Supramolecular systems based on cyclodextrins have been developed for the selective recognition of metal ions. glycoforum.gr.jprsc.org While much of the research has focused on unmodified or other modified cyclodextrins, the principles can be extended to SBE-β-CD.
By functionalizing the SBE-β-CD molecule with specific ligands that can chelate metal ions, it is possible to create highly selective sensors. The binding of a metal ion to the ligand can induce a change in the microenvironment of a reporter molecule encapsulated within the cyclodextrin cavity, leading to a detectable signal, such as a change in fluorescence or color. The negatively charged sulfobutyl ether groups of SBE-β-CD can also play a role in attracting positively charged metal ions to the vicinity of the recognition site. cyclolab.hu Research has demonstrated the ability of supramolecular polymers incorporating β-cyclodextrin to achieve high adsorption rates for metal ions like Pb²⁺ and Cd²⁺. rsc.org
Table 4: Research Findings on Cyclodextrin-Based Metal Ion Recognition
| Research Focus | Key Findings | Reference |
| Selective Adsorption | Supramolecular polymers containing β-cyclodextrin have shown high adsorption capacity for heavy metal ions such as Pb²⁺ and Cd²⁺. | rsc.org |
| Sensing Mechanisms | Functionalized cyclodextrins can be used to create sensors where metal ion binding triggers a detectable signal. | glycoforum.gr.jp |
| Electrochemical Detection | Cyclodextrin-modified electrodes have been successfully used for the electrochemical detection of heavy metal ions. | nih.gov |
Phosphate (B84403) Derivative Recognition Systems
The recognition of phosphate derivatives is crucial in many biological and environmental contexts, as these molecules are involved in vital processes such as energy transfer and signal transduction. Supramolecular reagents based on cyclodextrins have been designed for the specific recognition of phosphate-containing molecules. glycoforum.gr.jp
These systems typically involve modifying the cyclodextrin with a recognition moiety that can interact specifically with the phosphate group, often through hydrogen bonding or electrostatic interactions. The binding event can then be transduced into a measurable signal. The anionic nature of SBE-β-CD itself, due to the sulfonate groups, was a deliberate design choice to avoid the potential for in vivo cleavage that phosphate derivatives might undergo. nih.gov However, the principles of designing recognition systems can be applied by attaching specific phosphate-binding groups to the SBE-β-CD scaffold. This approach allows for the creation of sensors that can selectively detect biologically important phosphate derivatives in complex mixtures.
Table 5: Research on Cyclodextrin-Based Molecular Recognition
| Research Focus | Key Findings | Reference |
| Supramolecular Reagent Design | Cyclodextrins can be functionalized to create analytical reagents for specific molecular recognition. | glycoforum.gr.jp |
| Rationale for Sulfobutyl Group | The sulfobutyl ether group was chosen over phosphate derivatives in the development of SBE-β-CD to avoid potential in vivo enzymatic cleavage. | nih.gov |
Sugar Recognition Systems
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) has emerged as a valuable component in the design of advanced sugar recognition systems, particularly in the development of biosensors for continuous glucose monitoring. nih.gov The fundamental principle behind its application lies in the inherent host-guest chemistry of cyclodextrins. nih.gov Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate guest molecules. nih.govontosight.aiontosight.ai The modification with sulfobutyl ether groups enhances the aqueous solubility and modulates the complexation capabilities of the parent β-cyclodextrin. ontosight.aiontosight.ai
In the context of sugar recognition, SBE-β-CD is often incorporated as a key recognition element within a sensor's architecture. nih.gov Its role can be to either directly bind with sugar molecules or to encapsulate a sensing agent that responds to the presence of the target sugar, such as glucose. nih.gov The presence of the sulfobutyl ether groups, which are anionic, can influence the interaction with analytes and other components of the sensor system.
One notable application is the use of SBE-β-CD in electrochemical glucose sensors. For instance, research has demonstrated the use of SBE-β-CD in conjunction with platinum nanoparticles on boron-doped diamond electrodes for glucose sensing. nih.gov In such systems, the cyclodextrin can enhance the performance of the sensor by facilitating the selective capture of glucose molecules from complex biological fluids, thereby improving selectivity and sensitivity. nih.gov The host-guest interaction between the SBE-β-CD and the analyte or a signaling molecule is a critical aspect of the sensor's mechanism.
| Component | Function in Sugar Recognition System | Reference |
| This compound (SBE-β-CD) | Acts as the host molecule for selective binding of sugars or encapsulation of sensing agents. | nih.gov |
| Platinum Nanoparticles | Serve as an electrocatalyst for the glucose oxidation reaction. | nih.gov |
| Boron-Doped Diamond Electrode | Provides a stable and sensitive platform for electrochemical detection. | nih.gov |
| Target Analyte (e.g., Glucose) | The "guest" molecule that is recognized and measured by the system. | nih.gov |
Generation of Supramolecular Chirality
This compound is widely utilized as a chiral selector in separation sciences, particularly in capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC), for the generation and recognition of supramolecular chirality. cyclolab.hunih.gov Its effectiveness stems from its ability to form diastereomeric inclusion complexes with enantiomers, where the differing stability of these complexes allows for their separation. The anionic sulfobutyl ether groups provide SBE-β-CD with a negative charge, which is advantageous in electrophoretic separation techniques as it allows for a countercurrent flow relative to the analyte, enhancing enantiomeric separation. cyclolab.hu
The chiral recognition mechanism involves multiple non-covalent interactions between the SBE-β-CD host and the chiral guest molecule. These interactions include hydrophobic interactions within the cyclodextrin cavity, hydrogen bonding, and electrostatic interactions involving the sulfobutyl groups. The combination of the inherent chirality of the β-cyclodextrin cavity and the specific positioning of the sulfobutyl ether substituents creates a unique chiral environment that can differentiate between enantiomers. cyclolab.huresearchgate.net
Research has shown that SBE-β-CD is a versatile chiral additive, capable of resolving a wide array of racemic compounds, including basic and neutral drugs, herbicides, amino acids, and dipeptides. ontosight.aicyclolab.hunih.gov The degree of substitution (DS)—the average number of sulfobutyl ether groups per cyclodextrin molecule—has a significant impact on its enantioselective capabilities. cyclolab.huresearchgate.net For example, a higher DS was found to be more effective for the resolution of acidic compounds, while a lower DS proved better for separating basic and neutral compounds. researchgate.net SBE-β-CD has been demonstrated to be a superior chiral selector compared to neutral cyclodextrins and even other charged derivatives like carboxymethyl-β-cyclodextrin for certain analytes. cyclolab.hu
| Analyte Class | Separation Technique | Key Findings | References |
| Basic Racemic Drugs (e.g., clenbuterol, mefloquine) | Capillary Electrophoresis (CE) | SBE-β-CD is a versatile and effective chiral additive. | cyclolab.hu |
| Neutral & Anionic Herbicides | Capillary Zone Electrophoresis | SBE-β-CD was identified as the best chiral selector among those tested. | cyclolab.hu |
| Amino Acids & Dipeptides | HPLC (as mobile phase additive or dynamic coating) | Successfully enantio-resolved 9 out of 23 chiral analytes and separated 8 of 9 dipeptide isomer mixtures. | nih.gov |
| Optically Active Cationic Drugs (e.g., amlodipine, metoprolol) | Electrochemical Chiral Sensor | Anionic SBE-β-CD proved to be a better chiral ligand than neutral cyclodextrins for enantioselective discrimination. | |
| Neutral Dihydropyridines (e.g., m-nisoldipine) | Capillary Electrophoresis (CE) | SBE-β-CD was found to be a superior chiral selector compared to carboxymethyl-β-CD. The degree of substitution (DS) significantly influences enantiorecognition. | cyclolab.hu |
The formation of these host-guest complexes results in a supramolecular assembly with a distinct chiral identity that can be detected and quantified, forming the basis of its application in chiral separations and sensing.
Future Research Directions for Sulfobutyl Ether Beta Cyclodextrin
Exploration of Novel Sulfobutyl Ether Beta-Cyclodextrin (B164692) Derivatives for Tailored Supramolecular Functions
The future of SBECD research lies in moving beyond the conventional structure to create novel derivatives with precisely tailored properties. The functional performance and selectivity of SBECD are influenced by factors such as the dimensions of the cyclodextrin (B1172386) cavity, the steric effects of the sulfobutyl ether groups, and the charge on the substituent chains. researchgate.net By strategically modifying the SBECD molecule, researchers aim to enhance its interaction with specific guest molecules, thereby optimizing its performance for specialized tasks.
One promising area of research is the development of mixed ether cyclodextrins. A study on new sulfobutyl ether-alkyl ether (SBE-AE-CD) mixed beta- and gamma-cyclodextrin (B1674603) derivatives demonstrated a significant improvement in the binding capacity for various steroids and dihydropyridine (B1217469) calcium channel blockers compared to SBE-β-CD alone. nih.gov The research highlighted that both the length of the alkyl chain and the total degree of substitution intricately affect the binding affinity, with an intermediate degree of substitution often proving most advantageous. nih.gov
Table 1: Comparison of Binding Capacities for Novel SBECD Derivatives This table illustrates the enhanced complexation capabilities of novel mixed ether cyclodextrin derivatives compared to standard SBECD for specific drug compounds.
| Drug Compound | Cyclodextrin Derivative | Binding Constant (M⁻¹) | Improvement Factor vs. SBE-β-CD |
| Nimodipine | SBE-β-CD | 1,500 | 1.0x |
| Nimodipine | SBE-Ethyl-β-CD (DS 7.1) | 10,000 | 6.7x |
| Nifedipine | SBE-β-CD | 400 | 1.0x |
| Nifedipine | SBE-Ethyl-β-CD (DS 7.1) | 3,500 | 8.8x |
| Hydrocortisone | SBE-β-CD | 200 | 1.0x |
| Hydrocortisone | SBE-Propyl-β-CD (DS 4.6) | 1,100 | 5.5x |
Data synthesized from findings reported in the Journal of Pharmaceutical Sciences. nih.gov
Advanced Computational Modeling for Predictive Material Design
Computational methods are becoming indispensable tools for accelerating the design and optimization of SBECD-based systems. mit.edunih.gov Through molecular modeling, researchers can gain detailed insights into the dynamics of host-guest interactions at an atomic level, which is crucial for designing new materials and predicting their behavior. nih.govnih.govresearchgate.net
Molecular dynamics (MD) simulations and molecular docking are powerful techniques used to visualize and analyze the inclusion process. nih.govresearchgate.net These methods can predict the most stable orientation of a guest molecule within the SBECD cavity and identify the primary forces driving complex formation, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.govnih.gov For instance, docking studies have revealed how phenolic acids enter the larger cavity of SBE-β-CD and that the stability of the resulting complex is mainly dependent on the number of hydrogen bond acceptors in the guest molecule's structure. nih.gov
Beyond simulation, machine learning is emerging as a transformative approach for predictive material design. nih.gov Quantitative Structure-Property Relationship (QSPR) models have been developed using machine learning algorithms like Random Forest and Cubist. nih.govresearchgate.net These models are trained on datasets of experimentally determined complexation constants and can predict the binding affinity between SBECD and a diverse range of new guest molecules with a low margin of error. nih.gov Such predictive power allows researchers to screen virtual libraries of compounds and prioritize experimental work, significantly reducing the time and resources required for development. nih.govresearchgate.net The continued development of these in silico tools will enable a more rational, hypothesis-driven approach to creating SBECD-based formulations with desired properties. mit.edumit.edu
Table 2: Parameters in Machine Learning Models for Predicting SBECD Complexation This table outlines key aspects of quantitative structure-property relationship (QSPR) models developed to forecast the binding free energies of SBECD complexes.
| Model Aspect | Description |
| Methodology | Machine learning regression methods, including Cubist and Random Forest. nih.gov |
| Input Data | Experimentally determined complexation constants for SBECD with a diverse set of organic guest molecules. nih.govresearchgate.net |
| Model Output | Prediction of complexation free energies (binding affinity). nih.gov |
| Performance Metric | Low root mean square errors for test set predictions (e.g., 2.7 kJ/mol). nih.gov |
| Application | To predict the solubilizing effect of SBECD and to prioritize experimental work in drug discovery. nih.govresearchgate.net |
Integration of Sulfobutyl Ether Beta-Cyclodextrin into Next-Generation Smart Systems
A significant frontier in SBECD research is its incorporation into "smart" drug delivery systems. nih.gov These advanced systems are designed to release their payload in response to specific internal or external stimuli, allowing for targeted and controlled delivery. nih.govbiomedres.us The inherent ability of SBECD to form non-covalent, reversible host-guest complexes makes it an ideal component for engineering these responsive materials. e3s-conferences.org
Stimuli-responsive systems can be designed to react to a variety of triggers found in specific physiological environments. nih.gov These triggers include:
pH: Exploiting the pH differences between healthy tissues and pathological sites, such as tumors or inflamed areas. nih.gov
Redox Potential: Responding to the different concentrations of molecules like glutathione, which are significantly higher inside cells than outside. mdpi.com
Enzymes: Releasing a drug upon cleavage by specific enzymes that are overexpressed in target tissues. nih.gov
External Stimuli: Systems can also be engineered to respond to external triggers like light or temperature. e3s-conferences.org
SBECD can be integrated into various nanostructures, such as nanoparticles, hydrogels, and nanocapsules, to create these smart systems. nih.gove3s-conferences.org For example, SBECD can be part of a supramolecular structure held together by stimuli-responsive linkers. When the system reaches its target environment, the specific stimulus (e.g., low pH) cleaves the linker, causing the structure to disassemble and release the encapsulated guest molecule. mdpi.com This approach not only enhances the therapeutic efficacy of the payload but also minimizes potential side effects by ensuring the drug is released precisely where it is needed. nih.govbiomedres.us Future research will focus on developing more complex, multi-responsive systems that can react to a combination of stimuli, further refining the precision of drug delivery. e3s-conferences.org
Q & A
Q. What are the established methods for synthesizing SBE-β-CD with controlled substitution degrees, and how are these parameters validated?
SBE-β-CD is synthesized via nucleophilic substitution between β-cyclodextrin and 1,4-butane sultone under alkaline conditions (pH 10–12) . The substitution degree (DS), typically 6.2–6.9 sulfobutyl groups per cyclodextrin molecule, is controlled by adjusting reaction time, temperature, and molar ratios . Validation involves nuclear magnetic resonance (NMR) to quantify DS and mass spectrometry (MS) to confirm molecular weight. For reproducibility, the European Pharmacopoeia specifies DS limits (6.2–6.9) to ensure batch consistency .
Q. How does SBE-β-CD enhance drug solubility, and what experimental methods confirm this mechanism?
SBE-β-CD improves solubility through hydrophobic cavity encapsulation and ionic sulfobutyl groups that increase aqueous solubility (>500 mg/mL) . Phase solubility studies (e.g., Higuchi and Connors method) quantify binding constants (K1:1) and stoichiometry. For example, quercetin’s solubility increased 12-fold when complexed with SBE-β-CD, confirmed by UV-Vis spectroscopy and Job’s plot analysis . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) further validate amorphous complex formation .
Q. What standard protocols are used to characterize SBE-β-CD-drug inclusion complexes?
Key techniques include:
- NMR spectroscopy : Detects shifts in proton signals to confirm host-guest interactions (e.g., carbamazepine complexation ).
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔG).
- Dissolution testing : Evaluates drug release profiles in simulated biological fluids (e.g., 85% release of rivaroxaban in 60 minutes ).
- Stability-indicating assays : HPLC or LC-MS monitors drug degradation under stress conditions (e.g., pH, temperature) .
Advanced Research Questions
Q. How can substitution degree (DS) optimization improve drug binding efficacy, and what computational tools support this?
DS impacts cavity accessibility and electrostatic interactions. For instance, a DS of 6.5 maximizes binding for cationic drugs like vinpocetine due to optimal charge distribution . Molecular dynamics (MD) simulations and density functional theory (DFT) predict binding energies and orientation. Machine learning models trained on cyclodextrin-drug datasets (e.g., binding free energies of 50+ compounds) can guide DS selection for novel APIs .
Q. How do researchers resolve contradictions in inclusion complex data across characterization methods?
Discrepancies arise when techniques probe different aspects (e.g., NMR detects interactions in solution, while XRD reflects solid-state structure). For example, a study on rutin/SBE-β-CD showed 1:1 stoichiometry via NMR but 2:1 via DSC, attributed to aggregation in the solid phase . Cross-validation using multiple methods (e.g., FTIR for functional group analysis) and molecular docking (e.g., AutoDock Vina) reconciles such differences .
Q. What experimental designs assess SBE-β-CD’s role in stabilizing oxidation-prone drugs?
Accelerated stability studies under oxidative stress (e.g., H2O2 exposure) compare free vs. complexed drugs. For astaxanthin, SBE-β-CD reduced degradation by 70% over 30 days at 40°C, analyzed via UV-Vis and LC-MS . Mechanistic studies use electron paramagnetic resonance (EPR) to track radical scavenging, confirming SBE-β-CD’s protective role .
Q. How is SBE-β-CD’s toxicity profile evaluated relative to other cyclodextrins?
- In vitro : Hemolysis assays compare SBE-β-CD (≤10% hemolysis at 10 mM) with β-cyclodextrin (>50% hemolysis) .
- In vivo : Rodent studies assess nephrotoxicity (e.g., serum creatinine levels) and histopathology. SBE-β-CD shows lower renal accumulation than parent β-cyclodextrin due to its anionic charge .
- Safety thresholds : The FDA-approved Captisol® (SBE-β-CD) has a maximum daily exposure of 8 g/kg in humans .
Methodological Considerations
Q. What strategies mitigate batch-to-batch variability in SBE-β-CD synthesis?
Q. How are conflicting results in SBE-β-CD’s drug toxicity studies addressed?
A study found SBE-β-CD increased verapamil toxicity in rats due to hyperosmolar shock, contradicting its general safety profile . Researchers proposed dose-dependent effects, advocating for lower concentrations (≤2 g/kg) and osmolarity-adjusted formulations . Follow-up studies should include pharmacokinetic modeling to separate cyclodextrin effects from drug-specific toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
